molecular formula C19H25N3O4 B11399553 N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11399553
M. Wt: 359.4 g/mol
InChI Key: AXCWNLWDCSGLDI-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a compound that has garnered attention in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopentyl group, a dimethoxyphenyl group, and an oxadiazole ring, which contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core through a cyclization reaction involving appropriate precursors. This intermediate is then coupled with a cyclopentyl group and a butanamide moiety under specific reaction conditions, such as the use of catalysts and solvents, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, reaction conditions, and purification methods to ensure high yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can be compared with other similar compounds, such as:

    N-cyclopentyl-4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide: This compound also contains a cyclopentyl group and a dimethoxyphenyl group but differs in the presence of a pyridazinone ring instead of an oxadiazole ring.

    N-cyclopentyl-3,4-dimethoxybenzamide: This compound shares the cyclopentyl and dimethoxyphenyl groups but lacks the oxadiazole ring, resulting in different chemical properties and applications.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-cyclopentyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C19H25N3O4/c1-24-15-11-10-13(12-16(15)25-2)19-21-18(26-22-19)9-5-8-17(23)20-14-6-3-4-7-14/h10-12,14H,3-9H2,1-2H3,(H,20,23)

InChI Key

AXCWNLWDCSGLDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3CCCC3)OC

Origin of Product

United States

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